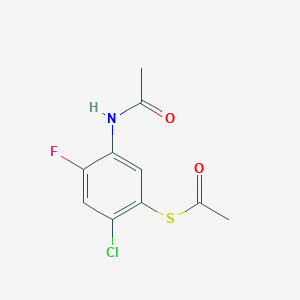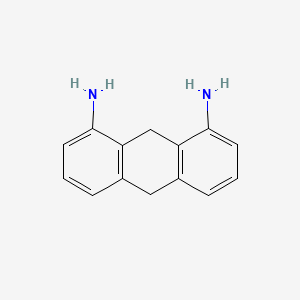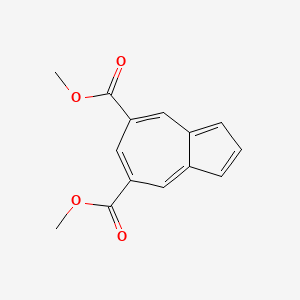
S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate is a synthetic organic compound characterized by its unique chemical structure, which includes an acetamido group, a chloro substituent, and a fluorine atom on a phenyl ring, along with an ethanethioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 2-chloro-4-fluoroaniline, undergoes nitration to introduce a nitro group, followed by reduction to form 2-chloro-4-fluoro-5-aminophenyl.
Acetylation: The amino group is then acetylated using acetic anhydride to form 5-acetamido-2-chloro-4-fluoroaniline.
Thioester Formation: Finally, the acetamido derivative is reacted with ethanethiol in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thioester group can be oxidized to sulfoxides or sulfones, and reduced back to thiols under appropriate conditions.
Hydrolysis: The thioester bond can be hydrolyzed to yield the corresponding carboxylic acid and thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Hydrolysis: Carboxylic acids and thiols.
科学研究应用
Chemistry
In chemistry, S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving thioesterases and amidases. Its structural features make it a useful probe for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its reactivity and functional group compatibility make it suitable for various industrial processes.
作用机制
The mechanism by which S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate exerts its effects involves interactions with specific molecular targets. For instance, the thioester group can undergo nucleophilic attack by enzymes, leading to the formation of enzyme-substrate complexes. The acetamido group may also participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
S-(5-Acetamido-2-chlorophenyl) ethanethioate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
S-(5-Acetamido-4-fluorophenyl) ethanethioate: Lacks the chlorine substituent, potentially altering its chemical properties.
S-(5-Acetamido-2-chloro-4-methylphenyl) ethanethioate: Contains a methyl group instead of fluorine, which can influence its steric and electronic characteristics.
Uniqueness
S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. These substituents can modulate the compound’s electronic properties, making it distinct from its analogs.
属性
| 110127-11-2 | |
分子式 |
C10H9ClFNO2S |
分子量 |
261.70 g/mol |
IUPAC 名称 |
S-(5-acetamido-2-chloro-4-fluorophenyl) ethanethioate |
InChI |
InChI=1S/C10H9ClFNO2S/c1-5(14)13-9-4-10(16-6(2)15)7(11)3-8(9)12/h3-4H,1-2H3,(H,13,14) |
InChI 键 |
YMVUEJBJJXYFLT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1F)Cl)SC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)


![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)

![1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14310595.png)
![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)

